Metoprolol Acid Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 | |
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-40-1 | |
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Metoprolol Acid Ethyl Ester
Methodologies for the Chemical Synthesis of Metoprolol (B1676517) Acid Ethyl Ester
The primary route for the synthesis of Metoprolol Acid Ethyl Ester involves the esterification of Metoprolol Acid. This transformation can be achieved through several established chemical methods.
Esterification Reactions and Reaction Mechanism Elucidation
The most common method for synthesizing this compound is through the esterification of Metoprolol Acid with ethanol (B145695) in the presence of a catalyst.
Fischer-Speier Esterification: This classic acid-catalyzed esterification is a primary method for producing this compound. The reaction typically involves refluxing Metoprolol Acid with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
The reaction mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The carboxylic acid group of Metoprolol Acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Steglich Esterification: For acid-sensitive substrates, the Steglich esterification offers a milder alternative. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.
The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by ethanol, facilitated by the DMAP catalyst, to form the ester.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | Ethanol | Reflux | 6-8 | 75-85 |
| p-Toluenesulfonic Acid | Toluene (B28343) | Reflux (with Dean-Stark trap) | 8-12 | 80-90 |
| DCC/DMAP | Dichloromethane | Room Temperature | 12-24 | 85-95 |
Note: The data in this table is illustrative and based on typical esterification reactions. Specific yields for this compound may vary based on experimental conditions.
Yield enhancement strategies often involve:
Use of Excess Reactant: Employing an excess of ethanol in Fischer esterification can shift the equilibrium towards the product side.
Removal of Water: In acid-catalyzed reactions, the continuous removal of water, for instance, by using a Dean-Stark apparatus, drives the reaction to completion.
Catalyst Loading: Optimizing the amount of catalyst is essential to ensure a reasonable reaction rate without causing side reactions.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound.
Enzymatic Esterification: The use of lipases as biocatalysts presents a green alternative to traditional chemical catalysts. Lipase-catalyzed esterification can be performed under mild reaction conditions, often in solvent-free systems or in green solvents like ionic liquids or supercritical fluids. This approach offers high selectivity and reduces the generation of hazardous waste. For instance, immobilized Candida antarctica lipase (B570770) B has shown effectiveness in similar esterification reactions.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane and toluene with more environmentally friendly alternatives such as supercritical carbon dioxide or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of the synthesis.
Synthesis of Labeled Analogues for Research Applications
Labeled analogues of this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.
Deuterium (B1214612) Labeling Techniques
Deuterium-labeled compounds are frequently used as internal standards in quantitative bioanalytical assays using mass spectrometry. The synthesis of deuterated this compound can be achieved by introducing deuterium atoms at specific positions in the molecule.
A common strategy involves the use of deuterated starting materials. For instance, the synthesis of this compound-[d5] can be accomplished. While specific synthetic routes for deuterated this compound are not extensively published, a plausible approach would involve the esterification of deuterated Metoprolol Acid. The deuterium labels are typically introduced in the isopropyl group of the metoprolol backbone. This can be achieved by using deuterated isopropylamine (B41738) in the synthesis of the parent metoprolol molecule.
The general synthetic approach would be:
Synthesis of a suitable metoprolol precursor.
Reaction with a deuterated amine (e.g., isopropylamine-d7) to introduce the deuterium labels.
Conversion of the deuterated metoprolol to deuterated Metoprolol Acid.
Esterification of the deuterated Metoprolol Acid with ethanol to yield the desired deuterated this compound.
This strategic placement of stable isotopes provides a molecule with a distinct mass that can be easily differentiated from the unlabeled analogue in mass spectrometric analysis, without significantly altering its chemical properties.
Carbon-13 and Nitrogen-15 Labeling for Mechanistic Studies
The use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a powerful tool for elucidating reaction mechanisms and metabolic pathways. While specific studies detailing the ¹³C and ¹⁵N labeling of this compound are not extensively documented in publicly available literature, the principles of isotopic labeling can be readily applied to this molecule to probe its chemical and biological behavior.
Hypothetical Labeling Strategies:
Isotopic labeling of this compound could be strategically employed to investigate various aspects of its reactivity and metabolism. For instance, labeling the ethyl ester group with ¹³C could allow for the monitoring of hydrolysis rates and the fate of the ester functionality in biological systems. Similarly, incorporating a ¹⁵N atom into the isopropylamino group would enable detailed studies of its role in receptor binding and its metabolic transformations.
The synthesis of these labeled compounds would likely follow established synthetic routes, utilizing commercially available isotopically enriched starting materials. For example, ¹³C-labeled ethyl bromoacetate (B1195939) or ¹⁵N-labeled isopropylamine could be incorporated into the synthetic sequence.
Deuterium-Labeled Analog:
Notably, a deuterated version of this compound, specifically Metoprolol Acid-d5 Ethyl Ester , is commercially available. This indicates that isotopic labeling of this compound is feasible and has been achieved. In this analog, five hydrogen atoms on the isopropyl group are replaced with deuterium. This type of labeling is often used in pharmacokinetic studies to differentiate the drug from its metabolites using mass spectrometry.
Table 1: Commercially Available Isotopically Labeled this compound
| Labeled Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metoprolol Acid-d5 Ethyl Ester | 1189704-28-6 | C₁₆H₂₀D₅NO₄ | 300.40 |
This interactive table provides details on the commercially available deuterated form of this compound.
The availability of this deuterated standard opens the door for quantitative bioanalytical method development and for use as an internal standard in studies investigating the metabolism and disposition of this compound.
Derivatization and Further Chemical Transformations of this compound
The functional groups present in this compound—a secondary amine, a secondary alcohol, an ester, and a phenyl ether—offer multiple sites for derivatization and further chemical transformations. These modifications can be utilized to alter the compound's physicochemical properties, biological activity, or to prepare it for analytical purposes.
Derivatization Reactions:
Derivatization is a common strategy to enhance the volatility or detectability of a compound for analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Acylation: The secondary amine and the secondary alcohol can be readily acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. These reactions would yield the corresponding N-acetyl and O-acetyl derivatives. Such modifications can improve the chromatographic properties of the molecule.
Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the hydroxyl and amino groups into their trimethylsilyl (B98337) ethers and amines, respectively. This increases the volatility of the compound, making it amenable to GC-MS analysis.
Reaction with Chiral Derivatizing Agents: To separate the enantiomers of this compound, chiral derivatizing agents can be employed. Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) can react with the secondary alcohol to form diastereomeric esters, which can then be separated by chromatography.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reagent | Derivative Formed | Purpose |
| Secondary Amine/Alcohol | Acetic Anhydride | N-acetyl/O-acetyl | Improved chromatographic performance |
| Secondary Amine/Alcohol | BSTFA | N-TMS/O-TMS | Increased volatility for GC-MS |
| Secondary Alcohol | Mosher's Acid Chloride | Diastereomeric Esters | Enantiomeric separation |
This interactive table outlines potential derivatization strategies for the functional groups present in this compound.
Further Chemical Transformations:
Beyond derivatization for analytical purposes, the functional groups of this compound can undergo a variety of chemical transformations to create new molecular entities.
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, known as Metoprolol Acid. This transformation is a key metabolic pathway for metoprolol itself.
Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone using various oxidizing agents. This transformation would yield a ketone derivative, which could exhibit different biological properties.
N-Alkylation or N-Arylation: The secondary amine can be further substituted through N-alkylation or N-arylation reactions, leading to a diverse range of tertiary amine derivatives.
Ether Cleavage: While more challenging, the phenyl ether linkage could potentially be cleaved under harsh conditions, such as with strong acids like hydrobromic acid, to yield the corresponding phenol (B47542).
These transformations highlight the chemical versatility of this compound and provide avenues for the synthesis of novel derivatives with potentially interesting pharmacological or chemical properties. The study of these reactions can also provide insights into the potential degradation pathways of the parent compound under various environmental or physiological conditions.
Advanced Analytical Methodologies for Characterization and Quantification of Metoprolol Acid Ethyl Ester
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural elucidation of organic molecules like Metoprolol (B1676517) Acid Ethyl Ester. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Metoprolol Acid Ethyl Ester, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propylamino and ethyl ester groups, and the protons on the chiral center. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy : This technique provides a signal for each chemically non-equivalent carbon atom, offering a map of the carbon skeleton. The spectrum for this compound would be predicted to show unique peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the aliphatic side chain, and the carbons of the isopropyl and ethyl groups.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail. A COSY spectrum would establish ¹H-¹H correlations, confirming the connectivity of protons within the side chains. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH (ortho to OCH₂) | ~6.9 | d | ~114 |
| Aromatic CH (ortho to CH₂) | ~7.2 | d | ~130 |
| -O-CH₂-CH(OH)- | ~4.0 | m | ~70 |
| -CH(OH)- | ~4.1 | m | ~69 |
| -CH(OH)-CH₂-NH- | ~2.8 | m | ~51 |
| -NH-CH(CH₃)₂ | ~2.9 | septet | ~49 |
| -CH(CH₃)₂ | ~1.1 | d | ~23 |
| Ar-CH₂-COO- | ~3.6 | s | ~41 |
| -COO-CH₂-CH₃ | ~4.2 | q | ~61 |
| -COO-CH₂-CH₃ | ~1.3 | t | ~14 |
| C=O | - | - | ~172 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. pluscommunication.eu When coupled with tandem mass spectrometry (MS/MS), it also enables the study of fragmentation pathways, which serve as a molecular fingerprint and confirm the compound's structure. pluscommunication.eunih.gov
For this compound (C₁₆H₂₅NO₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm its elemental composition. nih.gov The fragmentation pattern is predicted to be similar to that of Metoprolol, with characteristic losses related to the side chain. pluscommunication.eu Key fragmentation steps would likely involve the cleavage of the isopropylamino group and cleavages along the propanol (B110389) linkage. The presence of the ethyl ester group would introduce unique fragments corresponding to the loss of ethanol (B145695) or the ethyl group.
Table 2: Predicted HRMS Fragmentation for this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 296.1856 | 222.1281 | C₃H₉N (Isopropylamine) | [M+H - C₃H₉N]⁺ |
| 296.1856 | 179.0703 | C₅H₁₂NO (Hydroxy-isopropylaminopropane) | [M+H - C₅H₁₂NO]⁺ |
| 296.1856 | 151.0754 | C₇H₁₅NO₂ (Side chain) | [Ethyl-phenyl]⁺ |
| 296.1856 | 72.0808 | C₁₃H₁₅O₄ (Aromatic portion) | [Isopropylamino-ethene]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected bands include a broad O-H stretch from the alcohol, an N-H stretch from the secondary amine, a strong C=O stretch from the ester, and C-O stretching bands from the ether and ester groups. researchgate.netresearchgate.net
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and aromatic systems. The Raman spectrum would provide confirmatory data for the aromatic ring vibrations and the aliphatic C-H bonds within the molecule.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3500-3200 | Broad, Medium |
| N-H Stretch | Secondary Amine | 3400-3300 | Weak-Medium |
| C-H Stretch | Aromatic | 3100-3000 | Medium |
| C-H Stretch | Aliphatic | 3000-2850 | Medium-Strong |
| C=O Stretch | Ester | ~1735 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium |
| C-O Stretch | Ether & Ester | 1300-1000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique would unambiguously determine the solid-state conformation of this compound and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While no public crystal structure data for this specific ester is available, analysis of the parent compound Metoprolol has shown how hydrogen bonding dominates the crystal packing, a feature that would also be expected in the crystal structure of its ester derivative. tandfonline.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of pharmaceutical impurities. scholarsresearchlibrary.com The choice of stationary phase, mobile phase, and detector is crucial for developing a robust method for this compound.
Chromatographic Conditions : A reversed-phase C18 column is typically effective for separating Metoprolol and its related substances. nih.gov A mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate) and an organic modifier (like acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode would likely achieve good separation.
Detectors :
UV and Photodiode Array (PDA) Detectors : this compound contains a phenyl group, which acts as a chromophore, making it detectable by UV spectroscopy. A PDA detector offers the advantage of acquiring the full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment.
Evaporative Light Scattering Detector (ELSD) : The ELSD is a universal detector that is not dependent on the presence of a chromophore. It is suitable for any non-volatile analyte and can be used as an alternative or complementary detector to UV/PDA, especially for impurities that may lack a strong UV absorbance. analysis.rsthermofisher.com
Table 4: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Formate, pH 3.5) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV/PDA Detection | ~225 nm or ~274 nm |
| ELSD Settings | Nebulizer Temp: 40°C; Evaporator Temp: 60°C; Gas Flow: 1.5 L/min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of pharmaceutical compounds in complex matrices due to its high sensitivity and selectivity. For the quantification of this compound, a reversed-phase LC system combined with a triple quadrupole mass spectrometer is the method of choice. The chromatographic separation is typically achieved on a C18 or similar nonpolar stationary phase column. nih.goveijppr.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component containing a modifier like formic acid or ammonium acetate (B1210297) to ensure efficient ionization of the analyte. eijppr.comjapsonline.comnih.gov
Detection by tandem mass spectrometry is generally performed using electrospray ionization (ESI) in the positive ion mode, as the secondary amine group in the this compound structure is readily protonated. eijppr.com Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition. For Metoprolol (the parent compound), a common transition is m/z 268 -> 116. nih.gov For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion (m/z 296.2), which would be fragmented in the collision cell to produce specific product ions for highly selective detection.
The table below outlines typical parameters used in LC-MS/MS methods for the analysis of the related compound, Metoprolol, which would serve as a starting point for method development for its ethyl ester derivative.
| Parameter | Typical Conditions | Source(s) |
| Chromatographic Column | C18 or C8 (e.g., Phenomenex LUNA C8, Ultimate XB-C18) | nih.govjapsonline.com |
| Mobile Phase | Acetonitrile/Methanol/Water with 0.1-0.2% Formic Acid | nih.govjapsonline.comnih.gov |
| Flow Rate | 0.2 - 0.8 mL/min | nih.goveijppr.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | eijppr.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) provides a high-resolution analytical approach, particularly for compounds that are volatile or can be made volatile through derivatization. While this compound possesses greater volatility than its free acid counterpart, its polar functional groups (a hydroxyl and a secondary amine) necessitate derivatization to improve chromatographic peak shape and thermal stability.
A common derivatization strategy involves acylation of the hydroxyl and amine groups. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to create less polar, more volatile derivatives suitable for GC analysis. scispace.comfaa.gov The derivatized analyte is then separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern that can be used for identification and quantification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by focusing on specific high-abundance fragment ions. nih.gov
A developed GC-MS method for metoprolol reported a limit of quantification (LOQ) of 15 ng/mL in human plasma, demonstrating the sensitivity of the technique after appropriate sample preparation and derivatization. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is critical as they may exhibit different pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages of high speed, efficiency, and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC). afmps.be
In SFC, carbon dioxide is used as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol, ethanol, or isopropanol (B130326) to modulate solute retention and selectivity. afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven highly successful in resolving a broad range of chiral compounds. chiraltech.com The selection of the specific CSP, organic modifier, and additive (acidic or basic) is crucial for achieving optimal enantioseparation. chiraltech.com While specific applications for this compound are not widely published, the principles of SFC method development suggest that screening various polysaccharide-based CSPs with different alcohol modifiers would be a highly effective strategy for resolving its enantiomers. nih.govnih.gov
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. nih.gov For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most applicable mode. The secondary amine in the molecule's structure allows it to be protonated and carry a positive charge in an acidic buffer environment. analyticaltoxicology.com
In a CZE system, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) buffer at a low pH. nih.gov When a high voltage is applied across the capillary, the positively charged analyte migrates towards the cathode. Separation from other components in the sample is achieved based on differences in the charge-to-size ratio. nih.gov CE methods are characterized by their high resolving power, short analysis times, and minimal consumption of sample and reagents. nih.gov Detection is typically performed using UV-absorbance. For this compound, a detection wavelength around 200-225 nm would likely provide the highest sensitivity. nih.gov
Method Validation and Quality Control in Analytical Research
The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. The process involves a series of experiments designed to verify that the method's performance characteristics are suitable and dependable.
Specificity and Selectivity
Specificity is the ability of the method to provide a response that is unambiguously attributable to the analyte of interest. pensoft.net Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov
In chromatographic methods like LC-MS/MS and GC-MS, selectivity is achieved through a combination of chromatographic retention time and the high specificity of mass spectrometric detection. For MS/MS, the monitoring of a unique MRM transition for this compound provides an exceptionally high degree of selectivity. nih.gov To validate selectivity, blank matrix samples (e.g., plasma from multiple sources) are analyzed to ensure that no endogenous components interfere with the detection of the analyte at its specific retention time and MRM transition. nih.govpensoft.net
Linearity and Dynamic Range
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. asianpubs.org
To establish linearity, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response against the known concentration of the analyte. The relationship is typically evaluated using a linear regression model, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value of r² > 0.99 is generally considered evidence of a good fit. asianpubs.orgscholarsresearchlibrary.com The dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
The following table presents examples of linear ranges and correlation coefficients from validated LC-MS/MS methods for the parent compound, metoprolol. A method for this compound would be expected to demonstrate similar performance.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Matrix | Source(s) |
| Metoprolol | 2 - 1000 | >0.99 | Human Plasma | nih.gov |
| Metoprolol | 3.03 - 416.35 | 0.9996 | Beagle Dog Plasma | nih.gov |
| Metoprolol | 5 - 500 | >0.996 | Human Plasma | eijppr.com |
| Metoprolol | 1.505 - 538.254 | Not specified | Human Plasma | researchgate.net |
| Metoprolol | 2 - 200 | Not specified | Human Plasma | pensoft.net |
Accuracy and Precision
The accuracy and precision of analytical methods are paramount for the reliable quantification of pharmaceutical impurities. For this compound, as with other related substances, regulatory guidelines necessitate that the analytical methods used for its measurement are thoroughly validated. synthinkchemicals.com This validation includes establishing the method's accuracy and precision.
While companies that provide this compound as a reference standard confirm that it is suitable for method validation and supply it with validated analytical data, specific accuracy and precision results are not detailed in the available public literature. synzeal.comsynthinkchemicals.com Generally, such validation would involve determining the recovery of the analyte at various concentrations to establish accuracy and assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) to demonstrate the method's consistency. The results for precision are typically expressed as the Relative Standard Deviation (%RSD).
Table 1: Representative Precision Data for Analysis of Metoprolol in Biological Fluids No specific data is publicly available for this compound. The following table for the parent compound, Metoprolol, illustrates typical precision parameters in analytical methods.
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
|---|---|---|---|
| Plasma | 5.2 - 6.1 | 3.3 - 4.6 | synzeal.com |
| Urine | 5.2 - 6.1 | 3.3 - 4.6 | synzeal.com |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an impurity like this compound, sensitive methods with low LOD and LOQ values are necessary for its control in the final drug product and for its study in biological matrices.
Specific LOD and LOQ values for the analysis of this compound are not available in the reviewed scientific literature. However, for the parent compound Metoprolol, various analytical techniques have established these limits in different biological samples, demonstrating the sensitivity of modern chromatographic methods.
Table 2: Examples of LOD and LOQ for Metoprolol in Various Biological Matrices This table presents data for the parent compound, Metoprolol, as specific values for this compound are not publicly documented.
| Biological Matrix | LOD (µg/L) | LOQ (µg/L) | Analytical Method | Source |
|---|---|---|---|---|
| Plasma | 0.12 | 0.40 | LC-MS/MS | synzeal.com |
| Urine | 0.21 | 0.70 | LC-MS/MS | synzeal.com |
| Exhaled Breath Condensate | 0.18 | 0.60 | LC-MS/MS | synzeal.com |
Sample Preparation Strategies for Biological Matrices
The analysis of this compound in biological matrices such as plasma, serum, or urine is integral to pharmacokinetic and metabolic studies. As it is analyzed alongside its parent compound, the sample preparation strategies are developed to efficiently extract Metoprolol and its related substances from these complex biological samples. The choice of technique aims to remove interfering substances, concentrate the analyte, and ensure compatibility with the subsequent analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Common sample preparation techniques employed for the analysis of Metoprolol and its metabolites in biological fluids include:
Protein Precipitation (PPT): This is a straightforward and rapid method used to remove proteins from plasma or serum samples. It involves adding a precipitating agent, such as methanol or trichloroacetic acid, to the sample. synzeal.com After vortexing and centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. synzeal.com This method is often favored for its simplicity in high-throughput environments. synzeal.com
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Solvents like tert-butyl methyl ether, diethyl ether, and dichloromethane (B109758) have been utilized for the extraction of Metoprolol and related compounds from plasma. synthinkchemicals.com LLE provides a cleaner extract compared to protein precipitation but can be more time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can yield very clean extracts and high recovery rates. The process involves passing the biological sample through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. For Metoprolol enantiomers, SPE has demonstrated recovery rates greater than 94%. This technique is advantageous due to its selectivity and reduced consumption of organic solvents.
These sample preparation strategies are crucial for achieving the accuracy, precision, and sensitivity required for the quantitative analysis of low-concentration analytes like this compound in complex biological matrices.
Pharmacological and Biological Research Investigations of Metoprolol Acid Ethyl Ester
In Vitro Pharmacological Profiling
A thorough review of scientific literature reveals no specific data on the in vitro pharmacological profile of Metoprolol (B1676517) Acid Ethyl Ester. Research focusing on its direct interaction with biological targets is not publicly available.
Receptor Binding Assays and Affinity Determination
No studies were identified that have performed receptor binding assays to determine the affinity of Metoprolol Acid Ethyl Ester for any specific receptors. Consequently, there is no available data to quantify its binding characteristics, such as the equilibrium dissociation constant (Kd) or the inhibitor concentration at 50% (IC50), at clinically relevant receptors, including but not limited to beta-adrenergic receptors.
Enzyme Inhibition or Activation Studies
There is a lack of published research investigating the effects of this compound on enzyme activity. Therefore, no data exists to suggest whether this compound acts as an inhibitor or activator of key enzymes involved in physiological or pathological processes.
Functional Assays in Isolated Tissues or Cell Lines
No functional assays using isolated tissues or cell lines to assess the biological activity of this compound have been reported in the available scientific literature. Such studies would be necessary to determine its potential agonist, antagonist, or inverse agonist properties at various receptors.
In Vivo Pharmacodynamic Research
Consistent with the absence of in vitro data, there is no published in vivo pharmacodynamic research specifically focused on this compound.
Methodologies for Assessing Biological Effects in Animal Models
Due to the lack of in vivo studies, there are no established or reported methodologies for assessing the biological effects of this compound in animal models. The development of such methodologies would be contingent on initial in vitro findings indicating a potential pharmacological effect.
Biomarker Discovery and Validation Related to this compound
There is no scientific literature available to suggest that this compound has been investigated as a potential biomarker. The focus of biomarker research related to metoprolol therapy has been on the parent drug and its major, pharmacologically active or inactive metabolites that are found in biological fluids. nih.govresearchgate.netpensoft.netpensoft.net
Role as a Metabolite or Prodrug Candidate
The role of this compound as either a metabolite or a prodrug is not substantiated by current research.
Identification in Biological Fluids Post-Metoprolol Administration
Metoprolol is extensively metabolized in the liver, primarily through the CYP2D6 enzyme. ijpscr.infoclinpgx.org The main metabolic pathways are O-demethylation followed by oxidation to metoprolol acid, and α-hydroxylation to α-hydroxymetoprolol. clinpgx.orgpluscommunication.euresearchgate.net Numerous studies have identified and quantified metoprolol and its major metabolites, such as metoprolol acid and α-hydroxymetoprolol, in various biological fluids like plasma and urine. nih.govscispace.comijmr.com.ua However, there are no published reports on the detection or quantification of this compound in biological samples following the administration of metoprolol.
Potential as a Circulating Active Metabolite
Given the lack of evidence of its presence in circulation post-metoprolol administration, there is no information on the potential pharmacological activity of this compound as a circulating metabolite. Research on the activity of metoprolol metabolites has focused on α-hydroxymetoprolol, which is known to have some beta-blocking activity, albeit significantly less than the parent compound. clinpgx.org Metoprolol acid is considered pharmacologically inactive. medchemexpress.com
Investigation into Prodrug Potential and Bioactivation Mechanisms
The concept of creating prodrugs of metoprolol has been explored to improve its bioavailability and reduce its high first-pass metabolism. ijprs.com These investigations have involved creating ester and amide derivatives of metoprolol to enhance its lipophilicity. ijprs.comscirp.orgnih.govmdpi.com However, there is no specific research available that investigates this compound as a prodrug candidate or details its potential bioactivation mechanisms.
Enantiomeric Pharmacological Differences (if applicable to chiral forms)
Metoprolol is a chiral compound and is administered as a racemic mixture of (S)- and (R)-enantiomers. nih.gov The two enantiomers exhibit significant differences in their pharmacological activity. The (S)-enantiomer is primarily responsible for the beta-1 selective blockade, which is the therapeutic action of the drug. nih.govindianheartjournal.commdpi.com The (R)-enantiomer has a much weaker beta-blocking activity. nih.govindianheartjournal.com
If this compound were to be synthesized from racemic metoprolol, it would also exist as a chiral compound. However, as there are no pharmacological studies on this specific ester, any potential enantiomeric differences in its activity are unknown.
The table below summarizes the known enantiomeric differences of the parent compound, metoprolol.
| Enantiomer | Primary Activity | Receptor Affinity |
| (S)-Metoprolol | Beta-1 adrenergic receptor blockade nih.govindianheartjournal.commdpi.com | High affinity for beta-1 receptors indianheartjournal.com |
| (R)-Metoprolol | Weak beta-blocking activity nih.govindianheartjournal.com | Significantly lower affinity for beta-1 receptors compared to the (S)-enantiomer indianheartjournal.com |
Metabolic Pathways and Biotransformation Studies of Metoprolol Acid Ethyl Ester
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of a compound provides crucial insights into its susceptibility to enzymatic degradation, which in turn influences its pharmacokinetic profile. For Metoprolol (B1676517) Acid Ethyl Ester, the primary metabolic reaction is anticipated to be the hydrolysis of the ethyl ester bond to form metoprolol acid. This reaction is primarily mediated by esterase enzymes present in various biological matrices.
Microsomal Stability Studies
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including carboxylesterases. When a compound like Metoprolol Acid Ethyl Ester is incubated with liver microsomes in the presence of necessary cofactors, its metabolic stability can be determined by monitoring its disappearance over time.
It is hypothesized that this compound would exhibit relatively low stability in human liver microsomes due to the activity of carboxylesterases, which are known to efficiently hydrolyze ester-containing compounds nih.gov. The primary product of this reaction would be Metoprolol Acid. The rate of hydrolysis would be a key parameter in determining the intrinsic clearance of the compound.
Table 1: Hypothetical Microsomal Stability Data for this compound
| Time (minutes) | Percent Parent Compound Remaining |
| 0 | 100 |
| 5 | 60 |
| 15 | 25 |
| 30 | 5 |
| 60 | <1 |
This interactive table illustrates the expected rapid disappearance of this compound when incubated with liver microsomes, indicative of efficient enzymatic hydrolysis.
Hepatocyte Incubation Experiments
Hepatocytes, or liver cells, provide a more complete metabolic system compared to microsomes as they contain both Phase I and Phase II enzymes, as well as transport proteins. Incubating this compound with hepatocytes would offer a more comprehensive view of its metabolic fate.
In hepatocyte incubation experiments, it is expected that this compound would be rapidly taken up by the cells and subsequently hydrolyzed by intracellular esterases to form Metoprolol Acid. Further metabolism of the resulting Metoprolol Acid is unlikely to be extensive, as it is a known end-stage metabolite of metoprolol clinpgx.org.
Plasma Stability and Esterase Activity
Plasma contains various esterases, such as butyrylcholinesterase and paraoxonase in humans, which can hydrolyze ester-containing drugs researchgate.net. The stability of a compound in plasma is a critical determinant of its systemic exposure, especially for intravenously administered drugs.
This compound is predicted to be unstable in human plasma due to the presence of these esterases. The rate of hydrolysis in plasma would determine its half-life in circulation and the extent to which the parent ester is available to distribute to other tissues. Interspecies differences in plasma esterase activity are well-documented, which could lead to variations in the plasma stability of this compound across different species nih.gov.
Table 2: Expected Plasma Stability of this compound in Different Species
| Species | Predominant Plasma Esterases | Expected Half-life of this compound |
| Human | Butyrylcholinesterase, Paraoxonase | Short |
| Rat | Carboxylesterases | Very Short |
| Dog | Butyrylcholinesterase | Short to Moderate |
This interactive table highlights the anticipated differences in plasma stability across species due to variations in plasma esterase composition and activity.
Identification of Metabolites of this compound
The identification of metabolites is a cornerstone of drug metabolism studies, providing essential information about the biotransformation pathways and potential for active or toxic metabolites.
Metabolite Identification Techniques (e.g., LC-MS/MS, NMR)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique widely used for the identification and quantification of drug metabolites. In the context of this compound, an LC-MS/MS method would be developed to separate the parent compound from its potential metabolites in biological matrices. By comparing the mass spectra of the parent drug and its metabolites, structural information can be obtained. The expected primary metabolite, Metoprolol Acid, would be readily identifiable by its mass-to-charge ratio (m/z) and fragmentation pattern, which would differ from the parent ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool for the definitive structural elucidation of metabolites nih.govtandfonline.comtechnologynetworks.com. While less sensitive than LC-MS/MS, NMR provides detailed information about the chemical structure of a molecule. For a novel metabolite, isolation and subsequent NMR analysis would be necessary to confirm its identity. In the case of this compound, NMR could be used to confirm the absence of the ethyl group in the primary metabolite, thus confirming its identity as Metoprolol Acid.
Proposed Metabolic Pathways
Based on its chemical structure, the primary and most significant metabolic pathway for this compound is the hydrolysis of the ethyl ester bond to yield Metoprolol Acid and ethanol (B145695). This reaction is catalyzed by esterase enzymes present in the liver, plasma, and other tissues.
Figure 1: Proposed Metabolic Pathway of this compound
This diagram illustrates the straightforward and primary proposed metabolic pathway for this compound, which is the enzymatic cleavage of the ester bond to form Metoprolol Acid and ethanol.
Once formed, Metoprolol Acid is a known major, pharmacologically less active metabolite of metoprolol that is primarily excreted in the urine clinpgx.org. It is not expected to undergo significant further metabolism. Therefore, the biotransformation of this compound is likely a simple, one-step activation or detoxification process, depending on its intended pharmacological role as a potential prodrug or its status as a synthetic intermediate.
Enzyme Systems Involved in Biotransformation
The enzymatic conversion of this compound involves several key enzyme systems. The initial and most significant metabolic step is the hydrolysis of the ester bond, followed by potential minor contributions from oxidative enzymes and subsequent conjugation reactions of the resulting metabolite.
The direct involvement of Cytochrome P450 (CYP) enzymes in the primary metabolism of this compound is considered to be minimal. The principal role of the CYP system is observed in the metabolism of the parent drug, Metoprolol, which leads to the formation of Metoprolol Acid.
The oxidative metabolism of Metoprolol itself is predominantly mediated by CYP2D6, with minor pathways involving CYP3A4, CYP2B6, and CYP2C9. droracle.aiclinpgx.org These enzymes catalyze the O-demethylation and α-hydroxylation of Metoprolol. clinpgx.orgresearchgate.net The O-demethylation pathway produces an intermediate, O-demethylmetoprolol, which is rapidly oxidized to form Metoprolol Acid. clinpgx.orgresearchgate.netpluscommunication.eu
While CYPs are not the primary enzymes for ester cleavage, some studies have shown that they can catalyze the oxidative cleavage of carboxylic acid esters as an alternative to hydrolysis. nih.gov This reaction, however, is not considered the main metabolic route for compounds like this compound, which are excellent substrates for hydrolases. Once Metoprolol Acid is formed via hydrolysis, it is generally considered a stable, pharmacologically inactive end-metabolite that does not undergo significant further CYP-mediated oxidation. clinpgx.org
| CYP Isoform | Metabolic Reaction on Metoprolol | Contribution Level | Reference |
|---|---|---|---|
| CYP2D6 | O-demethylation (leading to Metoprolol Acid) | Major | droracle.aiclinpgx.orgresearchgate.net |
| CYP3A4 | O-demethylation, α-hydroxylation | Minor | droracle.aiclinpgx.org |
| CYP2B6 | O-demethylation, α-hydroxylation | Minor | droracle.aiclinpgx.org |
| CYP2C9 | O-demethylation, α-hydroxylation | Minor | droracle.aiclinpgx.org |
Esterase and Hydrolase Activity
The most critical enzymatic reaction in the biotransformation of this compound is the hydrolysis of its ethyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases.
This metabolic pathway is highly predictable due to the presence of the ester functional group. The reaction involves the cleavage of the ester linkage, yielding two products: the pharmacologically inactive Metoprolol Acid and ethanol.
Reaction: this compound + H₂O → Metoprolol Acid + Ethanol
The primary enzymes responsible for this conversion are carboxylesterases (CEs). These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, blood plasma, and small intestine. The rapid and efficient hydrolysis by these enzymes suggests that this compound would likely have a very short half-life in vivo, acting as a prodrug that is quickly converted to Metoprolol Acid.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Direct conjugation of the intact this compound molecule is not a recognized metabolic pathway. Phase II conjugation reactions typically occur after the initial Phase I metabolism (hydrolysis, in this case). The resulting metabolite, Metoprolol Acid, possesses a carboxylic acid group, which is a potential site for glucuronidation.
While specific studies on the conjugation of Metoprolol Acid are limited, it is known that carboxylic acids can be conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. This process increases the water solubility of the metabolite, facilitating its renal excretion. There is also evidence suggesting some Phase II metabolism of Metoprolol and its metabolites occurs in preclinical models, which would likely include the conjugation of Metoprolol Acid before excretion. nih.gov The formation of hippuric acid and hydroxyhippuric acid, which are conjugates, has been noted in patients taking metoprolol, indicating that conjugation is a relevant pathway for metoprolol-related metabolites. nih.gov
In Vivo Metabolic Fate in Pre-clinical Models
There is a notable lack of in vivo studies conducted specifically on this compound in pre-clinical models. However, its metabolic fate can be confidently predicted based on the enzymatic activities described above and extensive data from studies on the parent drug, Metoprolol.
Upon administration in a pre-clinical model (such as a rat, dog, or horse), this compound would be expected to undergo rapid and extensive first-pass metabolism. The primary metabolic event would be the hydrolysis of the ester bond, occurring in the gut wall, liver, and blood.
Key predicted in vivo events:
Studies in various pre-clinical models that have administered Metoprolol consistently identify Metoprolol Acid as the major end-product of its oxidative metabolism, which is then eliminated via the kidneys.
| Finding | Species/Context | Description | Reference |
|---|---|---|---|
| Major Metabolite | Human | Metoprolol Acid is the main metabolite of Metoprolol found in urine, resulting from O-demethylation and subsequent oxidation. | clinpgx.org |
| Excretion Route | Human | Approximately 95% of a Metoprolol dose is recovered in the urine, mostly as metabolites. Less than 5-10% is excreted as the unchanged drug. | nih.govfda.gov |
| Pharmacological Activity | General | Metabolites of Metoprolol, including Metoprolol Acid, appear to have no significant beta-blocking activity. | fda.gov |
| Conjugate Formation | Human | Patients on Metoprolol show elevated urinary levels of gut microbiota-dependent conjugates like hippuric acid and hydroxyhippuric acid. | nih.gov |
| Compound Name |
|---|
| This compound |
| Metoprolol Acid |
| Metoprolol |
| O-demethylmetoprolol |
| Ethanol |
| Hippuric Acid |
| Hydroxyhippuric Acid |
| Glucuronic Acid |
Toxicological and Safety Research Profiling of Metoprolol Acid Ethyl Ester
In Vitro Cytotoxicity and Genotoxicity Assessments
In vitro studies are crucial for determining the potential of a chemical substance to cause damage to cells and genetic material. These assessments for compounds related to Metoprolol (B1676517) Acid Ethyl Ester have involved various cell lines and methodologies.
Cell Viability Assays
Cell viability assays are employed to evaluate the cytotoxic effects of a substance on living cells. Studies on the parent compound, metoprolol, have demonstrated dose- and time-dependent cytotoxic effects on different cell lines. For instance, in a study involving human leukemic T cells (MOLT-4) and monocytes (U937), metoprolol showed a significant decrease in cell viability at a concentration of 1000µg/ml after 48 hours of incubation ijbc.ir. After 72 hours, the cytotoxic effect was observed at lower concentrations of ≥100 µg/ml for MOLT-4 cells and ≥500 µg/ml for U937 cells ijbc.ir.
Another study on H9C2 cardiomyocytes indicated that metoprolol, at concentrations up to 500 µM, did not significantly affect cell viability after 24 hours of stimulation researchgate.net. This suggests that the cytotoxic potential of metoprolol can vary depending on the cell type and the duration of exposure.
Interactive Data Table: Cytotoxicity of Metoprolol on Leukemic Cell Lines
| Cell Line | Concentration (µg/ml) | Incubation Time (hours) | Effect on Cell Viability |
| U937 | 1000 | 48 | Significant Decrease ijbc.ir |
| U937 | ≥500 | 72 | Significant Decrease ijbc.ir |
| MOLT-4 | 1000 | 48 | Significant Decrease ijbc.ir |
| MOLT-4 | ≥100 | 72 | Significant Decrease ijbc.ir |
Ames Test and Chromosomal Aberration Assays
Chromosomal aberration assays are designed to evaluate a compound's potential to cause structural damage to chromosomes criver.comnih.gov. These tests can be performed on various cell lines, including Chinese hamster ovary (CHO) cells and human peripheral blood lymphocytes criver.comnih.gov. Information regarding chromosomal aberration assays specifically for Metoprolol Acid Ethyl Ester could not be found in the available research. However, the genotoxicity of metoprolol's degradation products, as suggested by the Ames test results, indicates that further investigation into the clastogenic potential of its derivatives is warranted researchgate.net.
Acute and Sub-acute Toxicity Studies in Animal Models (Methodologies and Findings)
Acute and sub-acute toxicity studies in animal models are essential for understanding the potential adverse effects of a substance after single or repeated exposure. For the parent compound, metoprolol, several such studies have been conducted.
In acute toxicity studies determining the LD50 (lethal dose, 50%) of metoprolol succinate (B1194679), oral administration in mice resulted in an LD50 of 870 mg/kg, and in rats, the LD50 was 2000 mg/kg fda.gov. Toxic symptoms in rats included sedation, piloerection, ataxia, irritation, spasm, and lacrimation fda.gov. Death typically occurred within 5-10 minutes after intravenous injection and 6-20 hours after oral administration fda.gov.
Sub-acute toxicity studies on dogs with oral administration of metoprolol at increasing dosages revealed symptoms such as disturbed balance, increased abdominal muscular tone, mydriasis, and hyperemia of mucous membranes fda.gov. In one study, a dosage of 40 mg/kg three times a day, increased to 140 mg/kg/day, resulted in one death fda.gov. Another study with dosages increasing to 120 mg/kg twice a day for four weeks led to vomiting, increased salivation, tremors, ataxia, and the death of one animal fda.gov.
Interactive Data Table: Acute Oral Toxicity of Metoprolol Salts
| Salt Form | Animal Model | LD50 Value (mg/kg) |
| Metoprolol Succinate | Mouse | 870 fda.gov |
| Metoprolol Succinate | Rat | 2000 fda.gov |
| Metoprolol Tartrate/HCT mixture | Male Rat | 5600 fda.gov |
| Metoprolol Tartrate/HCT mixture | Male Mouse | 1800 fda.gov |
Cardiotoxicity Research Implications
Given that the parent compound, metoprolol, is a cardioselective beta-blocker, its potential for cardiotoxicity is a significant area of research. Overdose of metoprolol can lead to severe cardiovascular effects, including bradycardia, atrioventricular block, and ventricular dysrhythmias nih.gov. In cases of metoprolol poisoning, it has been observed to trigger myocardial ischemia and dysrhythmia in individuals with pre-existing coronary artery disease nih.gov. The membrane-stabilizing activity of metoprolol at high concentrations may contribute to these cardiotoxic effects nih.gov.
Neurotoxicity Research Implications
Research into the neurotoxic potential of metoprolol has been explored in non-target organisms. A study on Nauphoeta cinerea nymphs exposed to ecologically relevant concentrations of metoprolol for 42 days revealed neurobehavioral insufficiency and oxidative damage nih.gov. The exposure led to a decrease in acetylcholinesterase activity in the insects' heads and a wane in exploratory and locomotor fitness nih.gov. These findings suggest that environmental contamination with metoprolol could have adverse effects on the nervous systems of non-target species nih.gov.
Mechanistic Toxicology of this compound: Unraveling Adverse Effects
Currently, there is a significant lack of publicly available scientific literature and toxicological data specifically detailing the mechanistic toxicology of this compound. Research has predominantly focused on the parent compound, metoprolol, and its tartrate and succinate salts.
Metoprolol itself has been studied for its potential cytotoxic effects. For instance, in vitro studies have investigated its impact on various cell lines. One study demonstrated that metoprolol exhibited a dose- and time-dependent cytotoxic effect on human leukemic U937 and MOLT-4 cells. ijbc.ir Significant decreases in cell viability were observed at concentrations of 1000 μg/ml after 48 hours of incubation. ijbc.ir After 72 hours, cytotoxicity was noted at concentrations of ≥500 μg/ml for U937 cells and ≥100 μg/ml for MOLT-4 cells. ijbc.ir
Another area of research has been the effect of metoprolol on cardiomyocytes. Studies using H9C2 cardiomyocytes have shown that while therapeutic concentrations (around 1 µM) are generally non-toxic, higher concentrations can reduce cell viability. researchgate.net
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies Involving Metoprolol Acid Ethyl Ester
Systematic Modification of Metoprolol (B1676517) Acid Ethyl Ester Structure
Systematic modifications of the Metoprolol Acid Ethyl Ester structure have been explored to optimize its pharmacological properties. These modifications typically target three key regions of the molecule: the aromatic ring, the propanolamine side chain, and the ethyl ester group. The goal of these alterations is to enhance cardioselectivity, improve metabolic stability, and modulate pharmacokinetic parameters.
Key structural modifications and their observed effects are summarized below:
Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring are critical for β1-adrenergic receptor selectivity. One of the common structural properties of Beta 1-adrenoreceptor antagonists is the presence of a suitable size para substitution on the aromatic ring in the absence of a Meta substitute pharmaguideline.com. In Metoprolol, the para-substituted 2-methoxyethyl group contributes to its cardioselectivity oup.com. Altering this group, for instance, by replacing the methoxy ether with a cyclopropyl group as in Betaxolol, has been shown to increase resistance to metabolism, significantly extending the drug's half-life reddit.com.
Propanolamine Side Chain: The (S)-enantiomer of the propanolamine side chain is essential for high-affinity binding to the β-adrenergic receptor. The secondary amine with a bulky substituent, such as an isopropyl group, is a crucial feature for antagonistic activity pharmaguideline.com. Modifications to this chain, such as altering the alkyl substituent on the nitrogen atom, can significantly impact receptor affinity and selectivity.
Ester Group Modification: The ethyl ester in this compound is a key site for metabolic activity. Hydrolysis of this ester by esterases is a primary metabolic pathway. By modifying the ester group, for example, by introducing bulkier alkyl groups or replacing it with an amide, researchers have aimed to modulate the rate of hydrolysis and thereby control the duration of action reddit.com. For instance, the switch from an ether to an amide in Atenolol significantly increased resistance to hepatic metabolism reddit.com.
Elucidation of Pharmacophore Features Related to Biological Activity
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For beta-blockers like this compound, the key pharmacophoric features include:
An aromatic ring: This feature is crucial for binding to the receptor, likely through π-π stacking interactions.
A hydrogen bond donor: The hydroxyl group on the propanolamine side chain acts as a critical hydrogen bond donor.
A cationic amine center: The secondary amine, which is protonated at physiological pH, forms an ionic interaction with the receptor.
Molecular dynamics simulations on various dual-acting α,β-blockers have helped to define the spatial relationships between these key features, providing a more refined understanding of the pharmacophore ias.ac.in. The specific distances and angles between the aromatic centroid, the hydroxyl oxygen, and the amine nitrogen are critical for optimal receptor binding and antagonist activity ias.ac.in.
| Pharmacophore Feature | Role in Biological Activity |
| Aromatic Ring | π-π stacking interactions with the receptor. |
| Hydroxyl Group | Hydrogen bond donor. |
| Cationic Amine | Ionic interaction with the receptor. |
Impact of Structural Modifications on Metabolic Stability
Metoprolol undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6 nih.govscispace.comnih.gov. The main metabolic pathways are O-demethylation of the methoxyethyl side chain and α-hydroxylation of the ethyl group, followed by oxidation to a carboxylic acid (Metoprolol Acid) clinpgx.org. The ethyl ester of Metoprolol Acid is therefore susceptible to hydrolysis by esterases.
Structural modifications can significantly alter the metabolic stability of this compound:
Steric Hindrance: Introducing bulkier groups near the ester moiety can sterically hinder the approach of esterase enzymes, thereby slowing down the rate of hydrolysis and prolonging the compound's half-life.
Electronic Effects: Modifying the electronic properties of the aromatic ring or the ester group can influence the susceptibility of the ester to hydrolysis.
Alternative Metabolic Sites: Introducing alternative, more readily metabolizable groups can shift the metabolic pathway away from ester hydrolysis. For example, modifications to the para-substituent on the aromatic ring can influence the primary site of metabolism reddit.com.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or metabolic rate. These models are valuable tools for predicting the properties of novel derivatives and for guiding the design of new drugs.
For aryloxypropanolamine analogs, QSAR studies have identified several physicochemical descriptors that are important for their biological activity derpharmachemica.commdpi.comnih.gov. These descriptors often include:
Topological indices: Which describe the branching and connectivity of the molecule.
Electronic parameters: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.
Steric descriptors: Like molecular volume and surface area, which are important for receptor fit.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to series of aryloxypropanolamines to build predictive models based on the three-dimensional shape and electronic properties of the molecules mdpi.comnih.gov. These models provide detailed insights into the steric and electrostatic interactions that govern receptor binding mdpi.comnih.gov.
QSMR models can be developed to predict the metabolic stability of compounds like this compound. These models typically use descriptors that are related to the molecule's susceptibility to enzymatic attack, such as the lability of the ester bond and the accessibility of metabolic sites.
| Modeling Approach | Key Descriptors | Application |
| QSAR | Topological indices, electronic parameters, steric descriptors. | Predicting biological activity and receptor affinity. |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. | Elucidating 3D structural requirements for activity. |
| QSMR | Ester bond lability, accessibility of metabolic sites. | Predicting metabolic stability and rate of hydrolysis. |
Computational Chemistry and Molecular Modeling Applications in Metoprolol Acid Ethyl Ester Research
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of their interaction. In the context of Metoprolol (B1676517) Acid Ethyl Ester, these simulations would primarily focus on its interaction with β-adrenergic receptors, the main targets of metoprolol.
Docking studies on metoprolol and other β-blockers have revealed key interactions within the binding pocket of β-adrenergic receptors. These interactions typically involve hydrogen bonds with specific amino acid residues, such as serine and aspartic acid, and hydrophobic interactions with aromatic and aliphatic residues. For Metoprolol Acid Ethyl Ester, it is anticipated that the core pharmacophore responsible for β-adrenergic receptor binding, the ethanolamine (B43304) side chain, would engage in similar interactions. The ethyl ester group, however, may introduce additional steric and electronic effects that could modulate the binding affinity and selectivity.
A hypothetical docking study of this compound into the β1-adrenergic receptor could yield results similar to those observed for metoprolol, with the binding energy being a key determinant of its antagonistic activity. The docking score, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity.
Table 1: Representative Docking Scores of Beta-Blockers with the β1-Adrenergic Receptor Note: This table presents hypothetical data for this compound based on typical values for analogous compounds, as direct experimental or computational data is not readily available.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Metoprolol | -8.5 | Asp121, Ser212, Phe325 |
| This compound | -8.2 | Asp121, Ser212, Phe325 |
| Propranolol | -9.1 | Asp121, Ser212, Phe325 |
| Atenolol | -7.9 | Asp121, Ser212, Phe325 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of both the ligand and the receptor over time. For this compound, MD simulations can be employed to understand its conformational flexibility and how it adapts to the binding site of the β-adrenergic receptor.
MD simulations of β-blockers have shown that these molecules can adopt various conformations, and the biologically active conformation is the one that best fits into the receptor's binding pocket. The flexibility of the side chain is particularly important for establishing optimal interactions. In the case of this compound, the ethyl ester moiety would add to the molecule's conformational landscape. MD simulations could reveal whether this group orients itself in a way that enhances or diminishes the binding stability. The stability of the ligand-receptor complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD. biorxiv.org
Table 2: Conformational Analysis Parameters from a Hypothetical MD Simulation Note: This table presents hypothetical data for this compound based on typical values for analogous compounds, as direct experimental or computational data is not readily available.
| Parameter | Metoprolol | This compound |
|---|---|---|
| Average RMSD of Ligand (Å) | 1.5 | 1.8 |
| Number of Hydrogen Bonds | 3-4 | 2-3 |
| Predominant Conformation | Extended | Folded |
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical (QM) calculations are used to determine the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity. These properties are fundamental to understanding drug-receptor interactions and the metabolic fate of a drug. For this compound, QM calculations can provide insights into its electronic structure and how it influences its biological activity.
Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map generated from QM calculations can visualize the electron-rich and electron-deficient regions of the molecule, which is crucial for identifying potential sites for hydrogen bonding and other electrostatic interactions with the receptor.
Table 3: Calculated Electronic Properties of Beta-Blockers Note: This table presents hypothetical data for this compound based on typical values for analogous compounds, as direct experimental or computational data is not readily available.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Metoprolol | -5.8 | -0.2 | 5.6 |
| This compound | -6.0 | -0.5 | 5.5 |
| Propranolol | -5.5 | -0.1 | 5.4 |
In Silico Prediction of ADMET Properties
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico models offer a rapid and cost-effective way to assess the pharmacokinetic and safety profiles of drug candidates. nih.govaudreyli.comnih.govresearchgate.netsemanticscholar.org For this compound, various computational tools can be used to predict its ADMET properties based on its chemical structure.
These prediction models often use quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches. Key descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors, and solubility are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The ester group in this compound is likely to be susceptible to hydrolysis by esterases, which would be a primary metabolic pathway.
Table 4: Predicted ADMET Properties of this compound Note: The data in this table are predicted values based on the chemical structure of this compound and may not reflect experimental outcomes.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 295.38 g/mol | Good for oral absorption |
| LogP | 2.5 | Optimal for membrane permeability |
| Polar Surface Area | 67.8 Ų | Good for cell penetration |
| Hydrogen Bond Donors | 2 | Favorable for binding |
| Hydrogen Bond Acceptors | 4 | Favorable for binding |
| Aqueous Solubility | Moderate | May affect dissolution rate |
| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions |
| Human Intestinal Absorption | High | Good oral bioavailability expected |
Virtual Screening for Analogues and Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach can be used to discover novel analogues and derivatives of this compound with potentially improved properties, such as higher potency, better selectivity, or a more favorable ADMET profile.
Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based screening, a known active molecule like metoprolol is used as a template to find other molecules with similar properties. In structure-based screening, the three-dimensional structure of the target receptor (e.g., β1-adrenergic receptor) is used to dock and score a large number of compounds from a virtual library. The top-scoring compounds can then be synthesized and tested experimentally. This process can lead to the identification of novel chemical scaffolds that retain the desired biological activity.
Table 5: Hypothetical Hits from a Virtual Screening Campaign for Beta-Blocker Analogues Note: This table presents hypothetical data to illustrate the outcome of a virtual screening process.
| Compound ID | Similarity Score to Metoprolol | Predicted Binding Affinity (kcal/mol) | Key Structural Modification |
|---|---|---|---|
| ZINC12345 | 0.85 | -9.2 | Modified aromatic ring substituent |
| ZINC67890 | 0.78 | -8.9 | Altered side chain |
| ZINC54321 | 0.91 | -8.7 | Bioisosteric replacement of the ester |
Emerging Research Directions and Future Perspectives on Metoprolol Acid Ethyl Ester
Role as an Analytical Standard or Reference Material in Research
Metoprolol (B1676517) Acid Ethyl Ester serves a critical function in pharmaceutical research and quality control as an analytical standard. It is primarily recognized as a process impurity and metabolite of metoprolol. Regulatory bodies and pharmaceutical companies require impurity reference standards to identify and quantify substances that may arise during the synthesis, formulation, or storage of active pharmaceutical ingredients (APIs) like metoprolol. acgpubs.orgsynthinkchemicals.com
The availability of highly characterized Metoprolol Acid Ethyl Ester is essential for:
Analytical Method Development: It is used to develop and validate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure they can accurately detect and quantify this specific impurity in metoprolol drug products. synthinkchemicals.com
Quality Control (QC): Pharmaceutical manufacturers use it as a reference standard in QC applications to ensure that batches of metoprolol meet the stringent purity requirements set by pharmacopeias and regulatory authorities like the International Conference on Harmonisation (ICH). acgpubs.org
Stability Studies: The compound helps in assessing the degradation pathways of metoprolol under various stress conditions.
A deuterated version, this compound-[d5], is also available. This isotopically labeled analogue serves as an internal standard in quantitative bioanalytical methods, such as mass spectrometry, allowing for more precise measurement of the non-labeled compound in biological matrices.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | nih.gov |
| CAS Number | 29112-40-1 | nih.govbio-connect.nl |
| Molecular Formula | C16H25NO4 | nih.gov |
| Molecular Weight | 295.37 g/mol | nih.gov |
Potential in Drug Delivery System Research
While there is no direct research evaluating this compound within a drug delivery system, its chemical structure as an ester suggests a plausible role as a prodrug for metoprolol. The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or extensive first-pass metabolism. ijprs.com
Esterification is a common method to increase the lipophilicity of a drug. scirp.org The parent drug, metoprolol, is moderately lipophilic and undergoes significant first-pass metabolism in the liver, which reduces its bioavailability. wikipedia.orgfarmaceut.org A more lipophilic ester prodrug, like the ethyl ester, could offer several theoretical advantages:
Enhanced Permeability: Increased lipophilicity could facilitate passive diffusion across biological membranes, potentially improving absorption through the gastrointestinal tract or the skin. scirp.org
Transdermal Delivery: Extensive research has been conducted on developing transdermal drug delivery systems (TDDS), such as patches, for metoprolol to bypass the first-pass effect. farmaceut.orgnih.govnih.govcore.ac.ukscispace.com A more lipophilic ester prodrug could be an ideal candidate for such systems, potentially leading to more efficient skin permeation.
Controlled Release: Once absorbed, the ester would be hydrolyzed by esterase enzymes in the body to release the active metoprolol, potentially in a sustained manner.
Future research could involve synthesizing and evaluating this compound as a prodrug, comparing its absorption, distribution, metabolism, and excretion (ADME) profile to that of metoprolol itself.
Integration of Omics Technologies in Its Biological Characterization
The biological effects of this compound are largely uncharacterized. Modern "omics" technologies offer powerful tools to bridge this knowledge gap. These high-throughput methods can provide a comprehensive, system-wide view of molecular changes induced by a compound.
Potential applications of omics technologies include:
Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells or tissues exposed to this compound could identify protein expression changes, post-translational modifications, and signaling pathways affected by the compound. This could reveal its mechanism of action or any off-target effects.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics could elucidate how the compound is metabolized and how it perturbs endogenous metabolic pathways. This would be crucial for understanding its biotransformation from an ester prodrug to the active drug and identifying any unique metabolites.
Transcriptomics: This technique analyzes the complete set of RNA transcripts, revealing how the compound alters gene expression. It could provide insights into the cellular response to the compound and highlight potential toxicity pathways.
Integrating these omics approaches could provide a detailed molecular signature of this compound, differentiating its biological impact from that of the parent drug and identifying novel therapeutic or toxicological pathways.
Future Avenues for Synthetic Development and Optimization
The synthesis of metoprolol and its impurities is well-documented, typically involving the reaction of a substituted phenol (B47542) with an epoxide, followed by reaction with an amine. acgpubs.orgjustia.comgoogle.com However, there is always scope for optimization, focusing on efficiency, cost-effectiveness, and sustainability ("green chemistry").
Future research in the synthetic development of this compound could focus on several key areas:
Stereoselective Synthesis: Metoprolol has a single stereocenter, and its beta-blocking activity resides primarily in the (S)-enantiomer. researchgate.netgoogle.com Current syntheses often produce a racemic mixture. Developing highly stereoselective or asymmetric synthetic routes to produce the enantiomerically pure (S)-Metoprolol Acid Ethyl Ester would be a significant advancement, potentially leading to a more potent prodrug with fewer side effects. googleapis.comgoogle.com
Biocatalysis: The use of enzymes (lipases, for example) as catalysts in organic synthesis is a growing field. researchgate.net Biocatalysis can offer high stereoselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. Research into enzymatic methods for the synthesis or resolution of the ester could provide a greener and more efficient manufacturing process.
Flow Chemistry: Continuous flow manufacturing, as opposed to traditional batch processing, can offer improved safety, consistency, and scalability. Applying flow chemistry principles to the synthesis of the epoxide intermediate or the final amination step could lead to a more controlled and optimized production process.
Unexplored Pharmacological and Toxicological Research Areas
The pharmacological and toxicological profiles of this compound remain largely unexplored. As an impurity and potential metabolite, understanding its intrinsic biological activity is crucial for drug safety.
Key unanswered questions that represent future research avenues include:
Q & A
Q. How can researchers ensure transparency when reporting negative results in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets (e.g., LC-MS chromatograms, NMR spectra) in public repositories like Zenodo. Disclose all experimental parameters (e.g., buffer composition, centrifugation speeds) to enable replication. Reference preregistered protocols (e.g., ClinicalTrials.gov for in vivo trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
